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Compound of Interest

Compound Name: 4-Ethoxybenzeneacetaldehyde

Cat. No.: B1600039 Get Quote

An In-Depth Technical Guide to 4-Ethoxybenzeneacetaldehyde (CAS: 433229-42-6) for

Advanced Research and Development

Executive Summary
4-Ethoxybenzeneacetaldehyde, registered under CAS number 433229-42-6, is a bifunctional

aromatic aldehyde of significant interest in modern organic synthesis.[1] Its structure, featuring

a reactive acetaldehyde moiety attached to an ethoxy-activated benzene ring, positions it as a

versatile intermediate for constructing complex molecular architectures.[1] This guide serves as

a comprehensive technical resource for researchers, chemists, and drug development

professionals, providing in-depth insights into its chemical properties, synthesis methodologies,

synthetic utility, and proposed analytical frameworks. By elucidating the mechanistic principles

behind its synthesis and reactivity, this document aims to empower scientists to effectively

harness the potential of this valuable building block in pharmaceutical, agrochemical, and

materials science applications.[1]

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its

effective application. 4-Ethoxybenzeneacetaldehyde is an organic compound whose identity

is defined by the following descriptors.

Table 1: Chemical Identifiers for 4-Ethoxybenzeneacetaldehyde
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Identifier Value

CAS Number 433229-42-6[2]

IUPAC Name 2-(4-ethoxyphenyl)acetaldehyde[2]

Molecular Formula C₁₀H₁₂O₂[2][3][4]

Synonyms
(4-ethoxyphenyl)acetaldehyde, 4-ethoxy-

benzeneacetaldehyde[2][5]

InChI
InChI=1S/C10H12O2/c1-2-12-10-5-3-9(4-6-

10)7-8-11/h3-6,8H,2,7H2,1H3[2]

InChIKey CFFUTUSXYUPKSJ-UHFFFAOYSA-N[2]

| Canonical SMILES | CCOC1=CC=C(C=C1)CC=O[2] |

The physicochemical properties of a compound dictate its behavior in different environments

and are critical for designing experiments, including reaction conditions, purification strategies,

and formulation. Below are key computed properties.

Table 2: Computed Physicochemical Properties

Property Value Source

Molecular Weight 164.20 g/mol PubChem[2]

Exact Mass 164.083729621 Da PubChem[2]

Topological Polar Surface Area 26.3 Å² PubChem[2]

| XLogP3 | 1.9 | PubChem[2] |

Synthesis and Mechanistic Insights
The prevailing synthetic route to 4-Ethoxybenzeneacetaldehyde leverages the readily

available precursor, 4-ethoxyphenylacetic acid.[1] This transformation is efficiently achieved via

a Vilsmeier-Haack type reaction, a powerful method for formylating activated aromatic

compounds or, in this case, transforming a carboxylic acid derivative into an aldehyde.[1]
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The Vilsmeier-Haack Approach: A Mechanistic Rationale
The choice of the Vilsmeier-Haack reaction is strategic. It avoids harsh oxidizing or reducing

agents that could affect the ethoxy group or the benzene ring. The reaction proceeds in two

main stages:

Formation of the Vilsmeier Reagent and Intermediate: Phosphorus oxychloride (POCl₃)

reacts with the solvent, dimethylformamide (DMF), to form the electrophilic Vilsmeier

reagent, chloro-N,N-dimethylmethyleneiminium chloride. This reagent then activates the

carboxylic acid group of 4-ethoxyphenylacetic acid.

Hydrolysis: The resulting intermediate is subsequently hydrolyzed under basic conditions

(aqueous sodium hydroxide) to yield the final aldehyde product, 4-
Ethoxybenzeneacetaldehyde.[1]

This methodology is not only efficient for introducing the aldehyde but also creates a key

intermediate that can be used for further derivatization, for instance, in the synthesis of

arylpyridylmethanones.[1]

Experimental Protocol: Synthesis from 4-
Ethoxyphenylacetic Acid
This protocol is a representative procedure based on established methodologies.[1]

Researchers should perform their own risk assessment and optimization.

Step 1: Intermediate Formation

To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃)

dropwise at 0-5 °C. Allow the mixture to stir for 30 minutes to ensure the complete formation

of the Vilsmeier reagent.

Add 4-ethoxyphenylacetic acid to the solution in portions, maintaining the temperature below

10 °C.

After the addition is complete, slowly warm the reaction mixture to approximately 70 °C and

maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC).
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Step 2: Hydrolysis and Product Isolation

Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed

ice.

Add a solution of aqueous sodium hydroxide (e.g., 5M) until the mixture is alkaline (pH > 10).

Heat the mixture to 100 °C for 1 hour to ensure complete hydrolysis of the intermediate.[1]

Cool the mixture to room temperature. The product, 4-Ethoxybenzeneacetaldehyde, can

be extracted using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product via column chromatography on silica gel to obtain pure 4-
Ethoxybenzeneacetaldehyde.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 4-Ethoxybenzeneacetaldehyde.

Reactivity and Synthetic Utility
The synthetic value of 4-Ethoxybenzeneacetaldehyde stems from its dual reactivity. The

aldehyde group is a potent electrophile, while the electron-donating ethoxy group activates the

aromatic ring for electrophilic substitution, primarily at the ortho positions.
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Aldehyde Reactivity: The carbonyl carbon is highly susceptible to nucleophilic attack, making

it a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. Common

reactions include Wittig reactions, aldol condensations, reductive aminations, and

oxidations/reductions.

Aromatic Ring Reactivity: The ethoxy group activates the ring, facilitating reactions like

nitration, halogenation, and Friedel-Crafts alkylation/acylation. The choice of reaction

conditions is critical to ensure chemoselectivity, targeting either the aldehyde or the ring.[1]

This compound is an achiral precursor that serves as a crucial building block for synthesizing

chiral molecules, which is of paramount importance in pharmaceutical development where a

specific stereoisomer is often responsible for the desired biological activity.[1]

Potential Synthetic Derivatives

4-Ethoxybenzene-
acetaldehyde

Chiral Alcohols
(via Asymmetric Reduction)

Nucleophilic Addition

Heterocycles
(e.g., Pyridones)

Condensation

Substituted Styrenes
(via Wittig Reaction)

C=C Formation

Amino Compounds
(via Reductive Amination)

C-N Formation

Click to download full resolution via product page

Caption: Synthetic utility of 4-Ethoxybenzeneacetaldehyde.

Proposed Analytical and Quality Control
Methodologies
A robust analytical framework is essential to confirm the identity, purity, and stability of 4-
Ethoxybenzeneacetaldehyde. While specific validated methods are not publicly detailed,

standard analytical techniques for aromatic aldehydes are directly applicable.
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Table 3: Summary of Proposed Analytical Techniques

Technique Purpose Expected Observations

¹H NMR Structural Elucidation

Signals corresponding to
ethoxy protons (triplet and
quartet), aromatic protons
(two doublets), methylene
protons, and a
characteristic aldehyde
proton singlet (~9-10 ppm).

¹³C NMR Structural Confirmation

Resonances for all 10 unique

carbon atoms, including a

downfield signal for the

carbonyl carbon (~190-200

ppm).

FTIR Functional Group ID

Strong C=O stretch for the

aldehyde (~1720-1740 cm⁻¹),

C-O-C stretches for the ether,

and C-H stretches for aromatic

and aliphatic groups.

HPLC-UV
Purity Assessment &

Quantification

A primary peak for the

compound, with detection at a

UV maximum (~275 nm,

typical for ethoxybenzene

chromophore). Area percent

can determine purity.

| GC-MS | Impurity Profiling & ID | Separation of volatile components. The mass spectrum

provides the molecular ion peak (m/z 164) and a characteristic fragmentation pattern for

identification. |

Representative QC Workflow
A typical quality control workflow ensures that the synthesized material meets the required

specifications for subsequent use.
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Caption: A typical Quality Control (QC) workflow.

Safety, Handling, and Storage
As a research chemical, 4-Ethoxybenzeneacetaldehyde must be handled with appropriate

care.

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment

(PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation

of vapors and contact with skin and eyes.

Storage: Aldehydes are susceptible to oxidation to carboxylic acids. It is recommended to

store 4-Ethoxybenzeneacetaldehyde in a tightly sealed container under an inert

atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

Safety Data: No specific Safety Data Sheet (SDS) for this exact compound is readily

available in public databases. Researchers must consult the SDS provided by the supplier.

Data for structurally similar compounds, like 4-ethoxybenzaldehyde, can suggest potential

hazards but should not be used as a direct substitute.

Conclusion and Future Outlook
4-Ethoxybenzeneacetaldehyde is a synthetically valuable intermediate with clear applications

in the construction of diverse and complex molecules. Its straightforward synthesis from 4-

ethoxyphenylacetic acid and its versatile reactivity make it an attractive building block for

medicinal and materials chemistry. Future research may focus on developing more sustainable,

green synthetic routes and expanding its application in asymmetric synthesis to create novel

chiral compounds with potent biological activities. The development and publication of validated

analytical methods and comprehensive toxicological data would further enhance its utility and

ensure its safe and effective application in advanced scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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